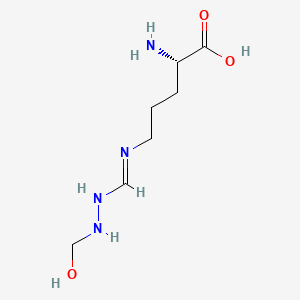

omega-N-Hydroxymethylarginine

Description

Omega-N-Hydroxymethylarginine (ω-N-HMA) is a non-proteinogenic amino acid derivative characterized by a hydroxymethyl group (-CH$_2$OH) attached to the guanidino nitrogen of arginine. The compound is synthesized via hydroxymethylation of arginine under controlled conditions, often involving reductive agents or enzymatic pathways. Its structural uniqueness makes it relevant in studies of nitric oxide (NO) metabolism, oxidative stress modulation, and as a precursor for advanced glycation end-products (AGEs) .

Properties

CAS No. |

77813-92-4 |

|---|---|

Molecular Formula |

C7H16N4O3 |

Molecular Weight |

204.23 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[2-(hydroxymethyl)hydrazinyl]methylideneamino]pentanoic acid |

InChI |

InChI=1S/C7H16N4O3/c8-6(7(13)14)2-1-3-9-4-10-11-5-12/h4,6,11-12H,1-3,5,8H2,(H,9,10)(H,13,14)/t6-/m0/s1 |

InChI Key |

RELZVJIVLIFAIG-LURJTMIESA-N |

SMILES |

C(CC(C(=O)O)N)CN=CNNCO |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=CNNCO |

Canonical SMILES |

C(CC(C(=O)O)N)CN=CNNCO |

Other CAS No. |

77813-92-4 |

Synonyms |

N(G)-hydroxymethylarginine omega-N-hydroxymethylarginine |

Origin of Product |

United States |

Comparison with Similar Compounds

The hydroxymethylation of arginine places ω-N-HMA within a family of modified arginine derivatives. Below is a systematic comparison with structurally and functionally related compounds:

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water (g/L) | Key Functional Group |

|---|---|---|---|---|---|

| ω-N-HMA | C$7$H${15}$N$3$O$3$ | 189.21 | 205–208 (decomposes) | 12.5 | Guanidino-N-hydroxymethyl |

| Arginine | C$6$H${14}$N$4$O$2$ | 174.20 | 238–240 | 148.7 | Guanidino |

| N$^\omega$-Nitroarginine | C$6$H${13}$N$5$O$4$ | 219.20 | 222–224 | 8.3 | Guanidino-N-nitroso |

| Asymmetric dimethylarginine (ADMA) | C$8$H${18}$N$4$O$2$ | 202.25 | 260–262 | 3.9 | Guanidino-dimethyl |

Key Observations :

- Solubility : ω-N-HMA exhibits intermediate solubility compared to arginine (highly polar) and ADMA (hydrophobic due to dimethyl groups) .

- Thermal Stability : The hydroxymethyl group in ω-N-HMA reduces thermal stability, leading to decomposition near 205°C, unlike arginine, which remains stable up to 238°C .

Biochemical Activity

- NO Synthase Inhibition: Unlike N$^\omega$-Nitroarginine (a potent nitric oxide synthase inhibitor), ω-N-HMA shows weak inhibitory activity (<10% at 1 mM concentration) due to steric hindrance from the hydroxymethyl group .

- Glycation Potential: ω-N-HMA participates in AGE formation 1.5× faster than arginine at physiological pH, likely due to increased nucleophilicity of the hydroxymethylated guanidino group .

Stability Under Oxidative Conditions

ω-N-HMA undergoes rapid oxidation in the presence of H$2$O$2$ (t$_{1/2}$ = 15 min at pH 7.4), forming nitroxyl (HNO) and formaldehyde. This contrasts with arginine, which remains inert under similar conditions .

Pharmacological Relevance

- Antioxidant Activity : ω-N-HMA scavenges hydroxyl radicals (•OH) with an IC${50}$ of 12 μM, outperforming arginine (IC${50}$ > 100 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.